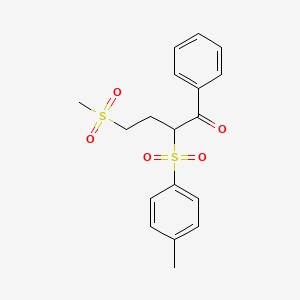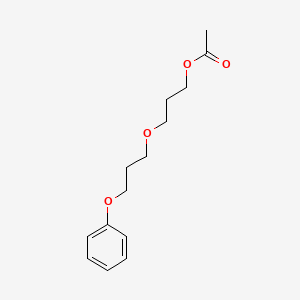
3,6-Dihydroxy-4,5-dimethylcyclohexa-3,5-diene-1,2-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6-Dihydroxy-4,5-dimethylcyclohexa-3,5-diene-1,2-dione: is an organic compound with the molecular formula C8H10O4 It is a derivative of cyclohexadiene and contains two hydroxyl groups and two methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dihydroxy-4,5-dimethylcyclohexa-3,5-diene-1,2-dione can be achieved through several methods. One common method involves the oxidation of 3,6-dimethylcyclohexa-3,5-diene-1,2-dione using suitable oxidizing agents such as potassium permanganate or chromium trioxide. The reaction is typically carried out in an aqueous medium under controlled temperature and pH conditions to ensure the selective formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 3,6-Dihydroxy-4,5-dimethylcyclohexa-3,5-diene-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydroxy derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine or triethylamine.
Major Products Formed:
Oxidation: Quinones or carboxylic acids.
Reduction: Dihydroxy derivatives.
Substitution: Alkylated or acylated derivatives.
Applications De Recherche Scientifique
Chemistry: 3,6-Dihydroxy-4,5-dimethylcyclohexa-3,5-diene-1,2-dione is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the development of new materials with specific properties.
Biology and Medicine: The compound has potential applications in medicinal chemistry. It can be used as a starting material for the synthesis of biologically active compounds, including potential drug candidates. Its derivatives may exhibit antimicrobial, anticancer, or antioxidant activities.
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and polymers. Its unique chemical structure allows for the development of materials with specific optical and mechanical properties.
Mécanisme D'action
The mechanism of action of 3,6-Dihydroxy-4,5-dimethylcyclohexa-3,5-diene-1,2-dione involves its interaction with molecular targets such as enzymes or receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, leading to inhibition or activation of enzymatic activity. The compound may also undergo redox reactions, influencing cellular redox balance and signaling pathways.
Comparaison Avec Des Composés Similaires
- 2,6-Dihydroxy-4-methylcyclohexa-3,5-diene-1,2-dione
- 3,5-Dihydroxy-4,6-dimethylcyclohexa-3,5-diene-1,2-dione
- 2,5-Dihydroxy-3,6-dimethylcyclohexa-3,5-diene-1,4-dione
Uniqueness: 3,6-Dihydroxy-4,5-dimethylcyclohexa-3,5-diene-1,2-dione is unique due to its specific substitution pattern and the presence of both hydroxyl and methyl groups
Propriétés
Numéro CAS |
2188-79-6 |
|---|---|
Formule moléculaire |
C8H8O4 |
Poids moléculaire |
168.15 g/mol |
Nom IUPAC |
2,3-dihydroxy-5,6-dimethylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C8H8O4/c1-3-4(2)6(10)8(12)7(11)5(3)9/h11-12H,1-2H3 |
Clé InChI |
RRSIQEMLRDKPLK-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=O)C(=C(C1=O)O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


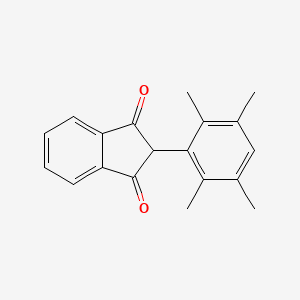
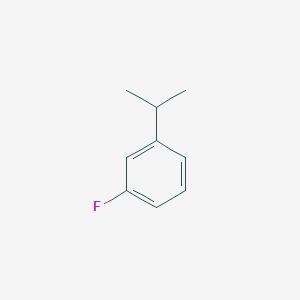
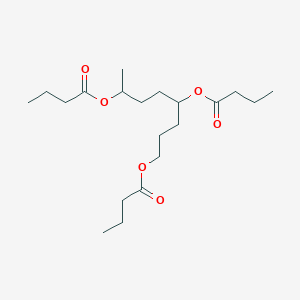


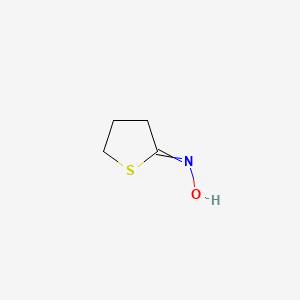



![1-[4-[4-(4-Methoxyphenyl)hexan-3-yl]phenyl]pyrrolidine](/img/structure/B14739145.png)
